N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide
Description
N-(2-{[(2-Bromophenyl)methyl]amino}ethyl)acetamide (molecular formula: C₁₁H₁₅BrN₂O; molecular weight: 285.16 g/mol) is a brominated acetamide derivative featuring a 2-bromophenylmethylaminoethyl side chain. The 2-bromophenyl group contributes to electronic and steric properties that influence receptor binding and metabolic stability.
Properties
Molecular Formula |
C11H15BrN2O |
|---|---|
Molecular Weight |
271.15 g/mol |
IUPAC Name |
N-[2-[(2-bromophenyl)methylamino]ethyl]acetamide |
InChI |
InChI=1S/C11H15BrN2O/c1-9(15)14-7-6-13-8-10-4-2-3-5-11(10)12/h2-5,13H,6-8H2,1H3,(H,14,15) |
InChI Key |
KWDLJTIJAHFWEZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCCNCC1=CC=CC=C1Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide typically involves the reaction of 2-bromobenzylamine with ethyl acetate under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the acetamide group. The reaction mixture is then heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The final product is typically purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Variations and Physicochemical Properties
The table below summarizes key structural analogues and their properties:
Key Observations:
Substituent Effects :
- The addition of a 5-methoxy group (Compound 19) increases molecular weight and likely enhances metabolic stability by reducing oxidative degradation .
- Fluorine substitution (UCM924) improves lipophilicity and receptor affinity, contributing to its anxiolytic effects .
- Hydrochloride salt formation () significantly enhances water solubility, addressing formulation challenges common to lipophilic acetamides .
Physicochemical and Pharmacokinetic Profiles
Biological Activity
N-(2-{[(2-bromophenyl)methyl]amino}ethyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its biological activity, mechanisms of action, and potential applications based on recent research findings.
Chemical Structure and Properties
The compound's structure features a bromophenyl moiety linked to an acetamide group through an ethylamine bridge. Its molecular formula is C13H16BrN2O, with a molecular weight of 271.15 g/mol. The IUPAC name for this compound is N-[2-[(2-bromophenyl)methylamino]ethyl]acetamide.
Neurotransmitter Modulation
Research indicates that this compound exhibits significant biological activity by modulating neurotransmitter systems. Specifically, it has been identified as a kappa-opioid receptor agonist, which suggests potential analgesic effects. This interaction may provide insights into its use in pain management therapies.
Binding Affinity Studies
Binding affinity studies have employed techniques such as molecular docking and receptor binding assays to evaluate how well this compound interacts with specific targets in biological systems. These studies have shown that modifications to the bromophenyl group can significantly impact both binding affinity and biological efficacy.
Comparative Analysis of Related Compounds
To contextualize the activity of this compound, a comparative analysis with structurally related compounds is presented in the following table:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| N-(2-bromophenyl)acetamide | Lacks aminoethyl chain | Moderate analgesic properties | Simpler structure |
| N-(2-chlorophenyl)methylaminoethylacetamide | Chlorine atom instead of bromine | Potential anti-inflammatory effects | Different halogen effects |
| N-(2-fluorophenyl)methylaminoethylacetamide | Fluorine atom instead of bromine | Varying receptor interactions | Fluorine's electronic properties |
The presence of the bromine atom in this compound imparts specific chemical and biological properties that are not found in its analogs, enhancing its potential therapeutic applications.
Analgesic Potential
A study focusing on the analgesic properties of kappa-opioid receptor agonists highlighted the effectiveness of compounds similar to this compound. The findings suggest that these compounds may provide significant pain relief while minimizing side effects associated with traditional opioid medications.
Anticancer Activity
Recent investigations into the anticancer properties of related acetamides have shown promising results. For instance, derivatives exhibiting similar structural characteristics demonstrated cytotoxicity against various cancer cell lines, indicating that modifications to the acetamide framework could enhance anticancer activity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
